1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 3,4-dichlorophenylthio group and an ethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylthiourea and 2-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.
Cyclization: The intermediate formed undergoes cyclization to yield the desired thiazole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives.
Scientific Research Applications
1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
Receptor Binding: It can bind to receptors on the cell surface, blocking or activating signaling pathways that regulate cell growth and differentiation.
DNA Interaction: The compound may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Comparison with Similar Compounds
1-(5-((3,4-Dichlorophenyl)thio)thiazol-2-yl)ethanone can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents, used to treat bacterial infections.
Ritonavir: An antiretroviral drug with a thiazole moiety, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H7Cl2NOS2 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
1-[5-(3,4-dichlorophenyl)sulfanyl-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-6(15)11-14-5-10(17-11)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
InChI Key |
DRICZDBDESNMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(S1)SC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.